molecular formula C17H19NO5S B4961214 N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine

N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine

Cat. No. B4961214
M. Wt: 349.4 g/mol
InChI Key: LAGIKXLDPMXRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine is a compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as BMS-204352 and is a selective inhibitor of cyclooxygenase-2 (COX-2). This compound has been studied extensively for its potential use in the treatment of inflammation, pain, and cancer.

Mechanism of Action

N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine is a selective inhibitor of COX-2. COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are lipid mediators that play a key role in the inflammatory response. By inhibiting COX-2, N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine can reduce the production of prostaglandins and thus reduce inflammation and pain.
In addition to its effects on prostaglandin synthesis, N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The exact mechanism by which this compound exerts its anti-cancer effects is not fully understood, but it is thought to involve the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine in lab experiments is its selectivity for COX-2. This allows researchers to study the specific effects of COX-2 inhibition without affecting other enzymes that are involved in the inflammatory response. Another advantage is its potential use in cancer treatment, which makes it a valuable tool for cancer research.
One limitation of using N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in a consistent and controlled manner. Another limitation is its potential toxicity, which may limit its use in certain experiments or require the use of lower doses.

Future Directions

There are several future directions for research on N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine. One area of research is the development of more potent and selective COX-2 inhibitors that can be used in the treatment of inflammation and pain. Another area of research is the development of N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine analogs that have improved solubility and bioavailability.
In addition, there is ongoing research on the use of N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine in cancer treatment. Future studies will focus on the specific mechanisms by which this compound exerts its anti-cancer effects and the development of more effective cancer treatments based on this compound.
Conclusion:
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine is a compound that has been extensively studied for its potential use in the treatment of inflammation, pain, and cancer. It is a selective inhibitor of COX-2 and has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. While there are limitations to its use in lab experiments, this compound has the potential to be a valuable tool for research in these areas. Ongoing research will focus on the development of more potent and selective COX-2 inhibitors and the use of N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine in cancer treatment.

Synthesis Methods

The synthesis of N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-benzylglycine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the final product.

Scientific Research Applications

N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine has been extensively studied for its potential use in the treatment of inflammation, pain, and cancer. It has been shown to be a selective inhibitor of COX-2, which is an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine can reduce inflammation and pain.
In addition to its anti-inflammatory and analgesic properties, N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has been studied in various types of cancer, including breast cancer, prostate cancer, and lung cancer.

properties

IUPAC Name

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-10-15(8-9-16(13)23-2)24(21,22)18(12-17(19)20)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGIKXLDPMXRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.